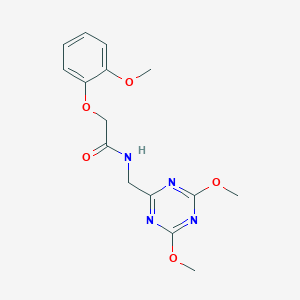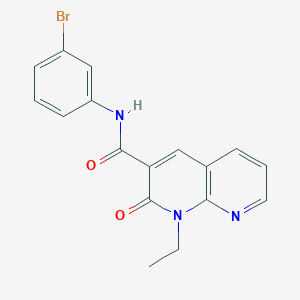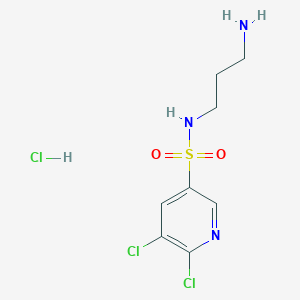
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a white crystalline powder that is soluble in many organic solvents, such as dichloromethane, acetonitrile, and tetrahydrofuran. DMTMM is a versatile reagent that can be used for the synthesis of peptides, nucleotides, and other biologically active compounds.
Aplicaciones Científicas De Investigación
Triazine Scaffold in Medicinal Chemistry
Triazines, including structures similar to the queried compound, play a significant role in medicinal chemistry due to their versatile biological activities. Triazines exhibit a wide range of pharmacological effects, such as antibacterial, antifungal, anti-cancer, antiviral, and antimalarial activities. This broad spectrum of activity positions triazine derivatives as key scaffolds for drug development and research into future therapeutics (Verma, Sinha, Bansal, 2019).
Environmental Toxicology and Degradation Studies
Some research has focused on the environmental toxicology and degradation pathways of related compounds, emphasizing the importance of understanding the environmental impact and transformation products of pharmaceuticals and agrochemicals. For example, the study of metformin's environmental fate reveals insights into the behavior of triazine derivatives and the importance of monitoring their transformation products for potential toxicity (Elizalde-Velázquez, Gómez-Oliván, 2019).
Advanced Oxidation Processes for Environmental Remediation
The degradation of acetaminophen by advanced oxidation processes (AOPs) involves detailed studies on the by-products and biotoxicity, shedding light on how similar compounds might be treated in wastewater and polluted environments. This research provides valuable information on the environmental management of pharmaceuticals and related organic compounds, including those with triazine structures (Qutob, Hussein, Alamry, Rafatullah, 2022).
Pharmacological and Toxicological Profiles of Novel Compounds
The search for new psychoactive substances, including novel opioid receptor agonists, and their chemistry, pharmacology, and toxicology, highlights the ongoing need to understand the biological impacts of new compounds. This research domain emphasizes the importance of assessing the safety, efficacy, and potential risks associated with the use and development of new chemical entities, including triazine-based compounds (Sharma, Hales, Rao, NicDaéid, McKenzie, 2018).
Propiedades
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-21-10-6-4-5-7-11(10)24-9-13(20)16-8-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJZDAAGIKKUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2809513.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2809514.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2809520.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2809521.png)
![4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2809522.png)
![(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2809524.png)
![Methyl 2-[({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)amino]nicotinate](/img/structure/B2809525.png)
![3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809526.png)



![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809532.png)
![2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2809534.png)